

(1R,2R)-Calhex 231 hydrochloride solubility in DMSO and culture media

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1R,2R)-Calhex 231 hydrochloride

Cat. No.: B10861012

[Get Quote](#)

An In-depth Technical Guide on the Solubility and Application of **(1R,2R)-Calhex 231 Hydrochloride**

This guide provides detailed technical information for researchers, scientists, and drug development professionals on the solubility, handling, and application of **(1R,2R)-Calhex 231 hydrochloride**, a potent negative allosteric modulator of the Calcium-Sensing Receptor (CaSR).

Core Compound Properties

(1R,2R)-Calhex 231 hydrochloride is the isomer of Calhex 231 hydrochloride and is often used as an experimental control.^{[1][2]} It functions as a "calcilytic" agent, inhibiting the activity of the CaSR.^{[3][4]}

Property	Data
Chemical Name	4-Chloro-N-[(1S,2S)-2-[(1R)-1-(1-naphthalenyl)ethyl]amino]cyclohexyl]-benzamide hydrochloride
Molecular Weight	443.41 g/mol
Formula	C ₂₅ H ₂₇ ClN ₂ O·HCl
Purity	≥98%
Storage Conditions	Store at -20°C, desiccated and away from moisture.[1][5]

Solubility Data

The solubility of **(1R,2R)-Calhex 231 hydrochloride** is a critical factor for the design of in vitro and in vivo experiments. The compound exhibits high solubility in organic solvents like Dimethyl Sulfoxide (DMSO) but is poorly soluble in aqueous solutions.

Solvent/Medium	Maximum Concentration (mM)	Maximum Concentration (mg/mL)	Notes
DMSO	50 mM[5][6]	22.17 mg/mL[6]	The compound is readily soluble in DMSO. This is the recommended solvent for preparing high-concentration stock solutions.
Culture Media	Not Directly Determined	Not Directly Determined	Direct dissolution in aqueous culture media is not recommended due to low solubility. The standard method involves diluting a concentrated DMSO stock solution into the final culture medium. The final DMSO concentration should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
In Vivo Vehicles	≥ 5.64 mM	≥ 2.5 mg/mL	For in vivo administration, specific vehicle formulations are required. A clear solution can be achieved in a vehicle of 10% DMSO and 90% Corn Oil.[3] A suspended solution

for oral or intraperitoneal injection can be prepared using 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline; sonication may be required to aid dissolution.[\[3\]](#)

Experimental Protocols

Preparation of Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 50 mM stock solution of **(1R,2R)-Calhex 231 hydrochloride** in DMSO.

Materials:

- **(1R,2R)-Calhex 231 hydrochloride** powder (MW: 443.41)
- Anhydrous/molecular sieve-dried DMSO
- Sterile microcentrifuge tubes or vials
- Calibrated pipette

Procedure:

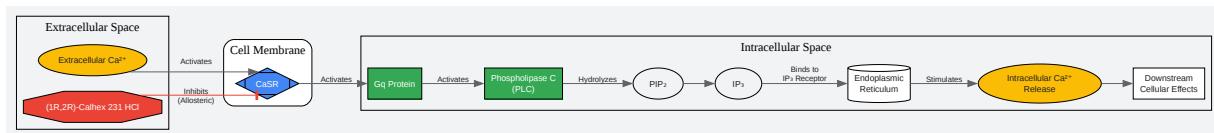
- Weighing: Accurately weigh a specific mass of the compound. For example, to prepare 1 mL of a 50 mM stock, weigh out 22.17 mg.
- Dissolution: Add the appropriate volume of DMSO to the powder. Using the example above, add 1 mL of DMSO.
- Mixing: Vortex or gently warm the solution if necessary to ensure complete dissolution. The solution should be clear and free of particulates.

- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[\[1\]](#)

Preparation of Working Solution in Cell Culture Medium

This protocol outlines the standard procedure for diluting the DMSO stock solution into an aqueous cell culture medium for in vitro assays.

Procedure:

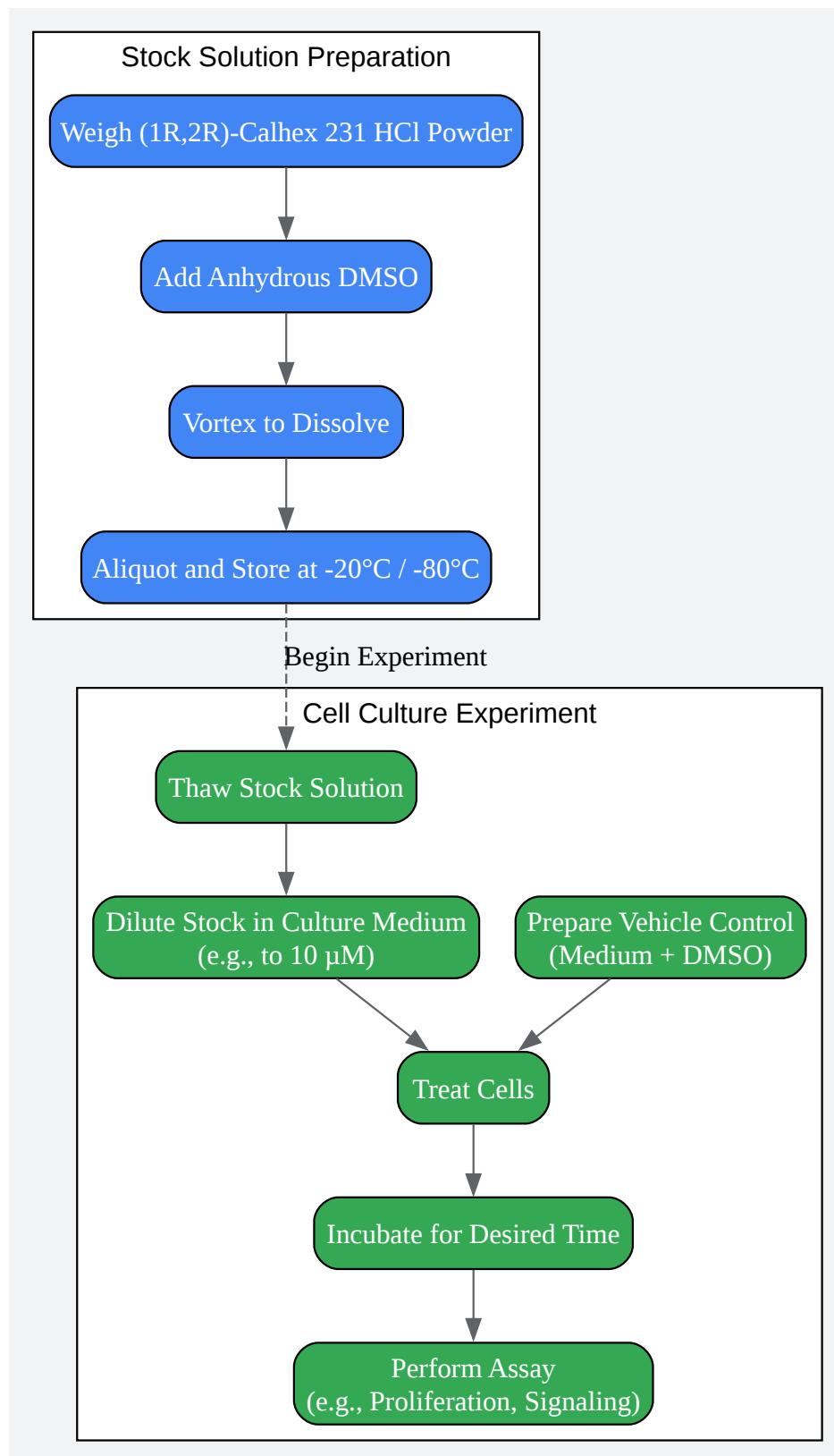

- Thaw Stock: Thaw a frozen aliquot of the DMSO stock solution at room temperature.
- Serial Dilution (Optional): If a very low final concentration is required, perform intermediate serial dilutions in DMSO.
- Final Dilution: Directly add the required volume of the DMSO stock to the pre-warmed cell culture medium. For example, to achieve a 10 µM final concentration in 10 mL of medium, add 2 µL of the 50 mM DMSO stock.
- Mixing: Immediately mix the medium thoroughly by gentle inversion or swirling to ensure homogenous distribution and prevent precipitation of the compound.
- Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the test compound. This is crucial to account for any effects of the solvent on the cells.

Mechanism of Action and Signaling Pathway

(1R,2R)-Calhex 231 hydrochloride is a negative allosteric modulator (NAM) of the Calcium-Sensing Receptor (CaSR), a G-protein-coupled receptor (GPCR).[\[7\]](#) It binds to a site on the receptor distinct from the orthosteric site for the primary agonist, extracellular calcium (Ca^{2+} _o). This binding event inhibits the downstream signaling cascade typically initiated by CaSR activation.

The primary mechanism involves blocking the Ca^{2+} -induced activation of Phospholipase C (PLC), which in turn prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂)

into inositol 1,4,5-trisphosphate (IP_3) and diacylglycerol (DAG). The inhibition of IP_3 production prevents the release of calcium from intracellular stores. In HEK293 cells, Calhex 231 blocks the accumulation of inositol phosphates with an IC_{50} of 0.39 μM .^{[1][3][6]} Studies have also shown that Calhex 231 can inhibit the TGF- β 1/Smads pathway, which is involved in fibrosis.^[3]



[Click to download full resolution via product page](#)

CaSR signaling pathway and inhibition by (1R,2R)-Calhex 231 HCl.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for preparing and using **(1R,2R)-Calhex 231 hydrochloride** in a cell-based assay.

[Click to download full resolution via product page](#)

Workflow for preparing (1R,2R)-Calhex 231 HCl for cell-based assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Calcilytic Drug Calhex-231 Ameliorates Vascular Hyporesponsiveness in Traumatic Hemorrhagic Shock by Inhibiting Oxidative Stress and miR-208a-Mediated Mitochondrial Fission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calhex 231 hydrochloride | CAS:652973-93-8 | negative allosteric modulator of Ca²⁺-sensing receptor (CaSR) | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Calhex 231 hydrochloride | Calcium-Sensing Receptor | Tocris Bioscience [tocris.com]
- 7. apexbt.com [apexbt.com]
- To cite this document: BenchChem. [(1R,2R)-Calhex 231 hydrochloride solubility in DMSO and culture media]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10861012#1r-2r-calhex-231-hydrochloride-solubility-in-dmso-and-culture-media>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com